molecular formula C13H15FN4 B6496300 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine CAS No. 2548979-87-7

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine

Cat. No.: B6496300
CAS No.: 2548979-87-7
M. Wt: 246.28 g/mol
InChI Key: ZOEMEIKMWNHCMJ-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the compound enhances its stability and binding affinity, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which enhances its stability and binding affinity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c14-10-3-1-9(2-4-10)12-7-13(17-16-12)18-6-5-11(15)8-18/h1-4,7,11H,5-6,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMEIKMWNHCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NNC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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